6-ethoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)nicotinamide
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Overview
Description
6-ethoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)nicotinamide is a useful research compound. Its molecular formula is C18H19N5O2 and its molecular weight is 337.383. The purity is usually 95%.
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Scientific Research Applications
Biochemical Significance and Applications
The biochemical significance of nicotinamide derivatives, including compounds similar to 6-ethoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)nicotinamide, spans various applications, from understanding basic metabolic pathways to exploring therapeutic potentials. For instance, Ellinger, Fraenkel, and Abdel Kader (1947) discuss the utilization of nicotinamide derivatives and related compounds by mammals, insects, and bacteria, highlighting the broad biological relevance of these compounds (Ellinger, Fraenkel, & Abdel Kader, 1947). These studies underscore the essential role of nicotinamide and its derivatives in cellular metabolism and their potential as targets for addressing various health conditions.
Therapeutic Research and Development
In therapeutic research, the modification and synthesis of nicotinamide derivatives, including the specific structure , are of significant interest. Joshi et al. (2010) delve into synthetic and biological studies on fused pyrazoles and their ethoxyphthalimide derivatives, showcasing the chemical versatility and potential pharmacological applications of nicotinamide-related structures (Joshi, Sain, Thadhaney, Ojha, Hussain, & Talesara, 2010). Their work exemplifies the exploration of such compounds for antimicrobial and antiviral testing, suggesting the role of these derivatives in developing new therapeutic agents.
Pharmacological and Medicinal Chemistry Insights
Further, Babault et al. (2018) investigate bisubstrate inhibitors of Nicotinamide N-Methyltransferase (NNMT), emphasizing the enzyme's significance in various human diseases and the potential of specific inhibitors as therapeutic agents (Babault, Allali-Hassani, Li, Fan, Yue, Ju, Liu, Vedadi, Liu, & Jin, 2018). This research signifies the importance of targeted chemical synthesis and the potential of nicotinamide derivatives in modulating biochemical pathways for therapeutic benefits.
Mechanism of Action
Target of Action
The primary target of this compound is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway . Since NAD+ plays a pivotal role in many biological processes including metabolism and aging, activation of NAMPT is an attractive therapeutic target for treatment of diverse array of diseases .
Mode of Action
The compound interacts with its target, NAMPT, by binding to the active site and inhibiting the enzyme’s activity . This inhibition disrupts the NAD+ salvage pathway, leading to a decrease in NAD+ levels .
Biochemical Pathways
The affected pathway is the NAD+ salvage pathway . This pathway is crucial for maintaining cellular NAD+ levels, which are essential for various biological processes including metabolism and aging . Disruption of this pathway can lead to a variety of downstream effects, including alterations in cellular metabolism and potentially the progression of certain diseases .
Result of Action
The molecular and cellular effects of the compound’s action include a decrease in NAD+ levels due to the inhibition of NAMPT . This can lead to alterations in cellular metabolism and potentially contribute to the progression of certain diseases .
Properties
IUPAC Name |
6-ethoxy-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-3-25-17-5-4-14(10-20-17)18(24)21-9-13-6-7-19-16(8-13)15-11-22-23(2)12-15/h4-8,10-12H,3,9H2,1-2H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOAOABAIOZLODT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C(=O)NCC2=CC(=NC=C2)C3=CN(N=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.